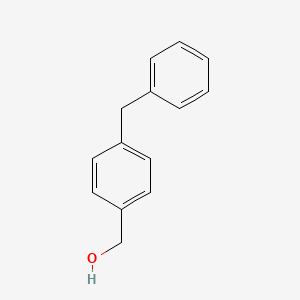

(4-Benzylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZOFWFRCQRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304985 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35714-20-6 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35714-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzylphenyl Methanol

Optimized Reaction Pathways for Primary Synthesis

The primary synthesis of (4-benzylphenyl)methanol is centered on two main strategic approaches: the reduction of a corresponding carbonyl compound and the formation of the core aryl-benzyl structure through coupling reactions.

Established Reduction Methods and Their Catalytic Variants

The most direct route to this compound involves the reduction of 4-benzylbenzaldehyde (B1329244). This transformation can be achieved using a variety of established reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) is a common and effective method for this conversion. prepchem.com The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde.

Beyond simple hydrides, catalytic variants offer enhanced selectivity and milder reaction conditions. For instance, hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) activated by a base such as potassium carbonate (K₂CO₃) presents a chemoselective option. researchgate.net This system is known for its ability to reduce aldehydes and ketones while tolerating other reducible functional groups. researchgate.net The choice of solvent is critical, with polar aprotic solvents like DMF often providing excellent yields at room temperature. researchgate.net

Another key precursor is 4-benzylbenzoic acid or its esters. The reduction of these compounds typically requires stronger reducing agents than those used for aldehydes. However, derivatives like ethyl 4-benzoylbenzoate can be reduced to the corresponding alcohol, demonstrating the feasibility of this pathway.

Table 1: Comparison of Reduction Methods for Benzaldehyde (B42025) Derivatives

| Precursor | Reagent System | Solvent | Key Features |

|---|---|---|---|

| 4-Fluoro-3-phenoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | Standard, reliable method for aldehyde reduction. prepchem.com |

| Benzaldehyde | PMHS / K₂CO₃ | DMF | Excellent chemoselectivity; tolerates other functional groups. researchgate.net |

| Keto-aldehydes | BH₃·THF / PPh₃ / TMSOTf | THF | In situ protection allows for selective reduction of one carbonyl group. jst.go.jp |

| Ethyl 4-benzoylbenzoate | Not specified | Not specified | Reduction of an ester group to an alcohol is a viable route. |

Coupling Reactions and Aryl-Benzyl Bond Formation

The formation of the carbon-carbon bond linking the two aromatic rings is a critical step in constructing the molecular backbone of this compound. Cross-coupling reactions are instrumental in this regard, with the Kumada coupling being a prominent example. organic-chemistry.org This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgnrochemistry.com

A potential Kumada coupling strategy for a precursor to this compound could involve the reaction of benzylmagnesium halide with a 4-halobenzaldehyde derivative. The reaction is known for its efficiency in creating unsymmetrical biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents necessitates careful consideration of functional group tolerance, as they are sensitive to acidic protons (like those in alcohols) and can add to carbonyl groups. wikipedia.org

Alternatively, a Grignard reaction can be used to form the alcohol functionality itself. For instance, the reaction of a 4-benzylphenylmagnesium halide with formaldehyde (B43269) would directly yield this compound. organicchemistrytutor.com The Grignard reagent can be prepared from the corresponding halide, such as (4-bromophenyl)phenylmethane, using magnesium metal. thieme-connect.com Microwave heating has been shown to facilitate the formation of Grignard reagents from less reactive aryl chlorides. thieme-connect.com

Table 2: Aryl-Benzyl Bond Formation Strategies

| Reaction Type | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Kumada Coupling | Grignard Reagent + Aryl/Vinyl Halide | Ni or Pd complexes | One of the first catalytic cross-coupling methods; useful for C-C bond formation. organic-chemistry.orgwikipedia.org |

| Grignard Reaction | 4-Benzylphenylmagnesium Halide + Formaldehyde | N/A | Direct formation of the primary alcohol functionality. organicchemistrytutor.com |

Emerging Synthetic Strategies and Sustainable Approaches

Modern synthetic chemistry emphasizes not only efficiency but also selectivity and environmental responsibility. These principles are driving the development of new methodologies for synthesizing complex molecules like this compound.

Chemo- and Regioselective Synthesis Techniques

Achieving high chemo- and regioselectivity is paramount when dealing with polyfunctional molecules. In the context of this compound synthesis, this could involve the selective reduction of an aldehyde in the presence of another functional group or directing a reaction to a specific position on the aromatic ring.

Substrate-directed synthesis is a powerful strategy for controlling selectivity. rsc.org For example, methods have been developed for the chemoselective reduction of ketones in the presence of aldehydes by forming a more stable O,P-acetal phosphonium (B103445) salt intermediate with the aldehyde in situ, thus protecting it from the reducing agent. jst.go.jp While this specific example prioritizes ketone reduction, the principle of selective in situ protection is broadly applicable. jst.go.jp

Similarly, regioselective reactions, such as the palladium-catalyzed C-H activation/functionalization of 4-arylpyrimidines, demonstrate the ability to precisely modify specific positions on an aromatic ring, a technique that could be adapted for precursors of this compound. acs.org The use of specific ligands in catalysis can also induce high chemo- and regioselectivity, for instance, in the hydrocarbonylation of alkenes to form alcohols. rsc.org

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. ijpsr.compaperpublications.org In the synthesis of this compound, this involves several key considerations.

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or methanol (B129727) is a primary goal. ijpsr.comijbpas.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. snu.ac.kr

Catalysis: Utilizing recoverable and non-hazardous catalysts to promote reactions, rather than stoichiometric reagents that generate significant waste. ijpsr.compaperpublications.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. paperpublications.org Microwave-assisted synthesis is one technology that can increase reaction rates and reduce energy usage. thieme-connect.com

An example of a greener approach relevant to the synthesis of this compound is the use of K₂CO₃-activated hydrosilylation, which avoids the use of metal hydride reagents and often proceeds under mild conditions. researchgate.net

Process Intensification and Scalability Considerations for Research Scale-Up

Translating a laboratory synthesis to a larger research scale requires careful consideration of process intensification and scalability to ensure efficiency, safety, and cost-effectiveness. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. frontiersin.orgmdpi.com

For a process like the synthesis of this compound, this could involve:

Microreactor Technology: Using wall-coated microreactors can offer enhanced mass and heat transfer rates and lower pressure drops compared to traditional batch reactors, leading to higher yields and safer operation. frontiersin.org

Continuous Flow Synthesis: Shifting from batch to continuous manufacturing can improve consistency, reduce reaction volumes, and allow for better control over reaction parameters.

When scaling up, the choice of synthetic route becomes critical. For example, while Grignard reactions are powerful, their exothermic nature and the need for anhydrous conditions can pose challenges on a larger scale. thieme-connect.com Similarly, the cost and availability of catalysts and starting materials are major factors in the economic viability of a scaled-up process. spectrafuels.com The development of robust and scalable production methods is essential, often favoring simpler, high-yielding steps with minimal purification requirements. topsoe.com Small-scale, modular production units are being explored as a way to make processes more flexible and economically competitive through mass production. tudelft.nl

Chemical Reactivity and Mechanistic Organic Transformations of 4 Benzylphenyl Methanol

Reactions Involving the Benzylic Alcohol Moiety

The primary alcohol group, positioned on a benzylic carbon, is the most reactive site in (4-benzylphenyl)methanol for many chemical transformations. Its reactivity is influenced by the adjacent phenyl ring and the distal benzyl (B1604629) substituent, which can affect the stability of reaction intermediates.

Chemoselective Etherification Reactions

The conversion of the hydroxyl group in this compound to an ether is a fundamental transformation. Chemoselective etherification, particularly in the presence of other potentially reactive functional groups, is of significant interest. The Williamson ether synthesis, a classic method for forming ethers, is applicable here. The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an S(_N)2 reaction with an alkyl halide. Given the benzylic nature of the alcohol, the resulting alkoxide is a potent nucleophile.

A highly efficient and chemoselective method for the etherification of benzylic alcohols, such as this compound, utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.orgresearchgate.net This process is noteworthy for its ability to selectively convert benzylic hydroxyl groups into their corresponding methyl or ethyl ethers while leaving aliphatic or phenolic hydroxyls intact. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a carbocation intermediate, catalyzed by DMSO. organic-chemistry.org For benzylic alcohols with electron-donating groups, this method yields moderate to high amounts of the ether product. organic-chemistry.org

| Reactant | Reagents | Solvent | Product | Yield |

| Benzyl Alcohol | TCT, DMSO | Methanol | Benzyl methyl ether | High |

| Benzyl Alcohol | TCT, DMSO | Ethanol | Benzyl ethyl ether | High |

This table illustrates the general conditions for the chemoselective etherification of benzylic alcohols, which are applicable to this compound.

Oxidation and Reduction Pathways of the Hydroxyl Group

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde, (4-benzylphenyl)formaldehyde, or further to the carboxylic acid, 4-benzylbenzoic acid, depending on the choice of oxidizing agent. chemistrysteps.com Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. chemistrysteps.com

Common mild oxidizing agents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions for Swern or Dess-Martin periodinane (DMP) oxidations. chemistrysteps.com For instance, the Swern oxidation utilizes dimethylsulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, to afford the aldehyde under mild conditions. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org

Conversely, the reduction of the hydroxyl group to a methyl group, converting this compound to 4-benzyltoluene, is a more challenging transformation. A common method for the deoxygenation of benzylic alcohols involves a two-step process: conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

A direct reduction can be achieved using magnesium in methanol, often initiated by a catalytic amount of mercuric chloride, which is effective for the reduction of various functional groups. tandfonline.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | PCC or Swern Oxidation | (4-Benzylphenyl)formaldehyde | Mild Oxidation |

| This compound | KMnO(_4) or H(_2)CrO(_4) | 4-Benzylbenzoic acid | Strong Oxidation |

| This compound | 1. TsCl, pyridine (B92270); 2. LiAlH(_4) | 4-Benzyltoluene | Reduction |

This table provides a summary of the expected products from the oxidation and reduction of this compound.

Esterification and Carbamate (B1207046) Formation

Esterification of this compound can be readily achieved through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. google.comnih.gov The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a viable but equilibrium-limited method. More efficient methods involve the use of coupling agents or the reaction with a more reactive acylating agent. For example, reacting this compound with an acid chloride in the presence of a non-nucleophilic base like pyridine provides a high yield of the corresponding ester.

Carbamate formation involves the reaction of this compound with an isocyanate or by a multi-step procedure involving chloroformates. solubilityofthings.comgoogle.com A phosgene-free route involves the methoxycarbonylation of amines using dimethyl carbonate, though this can be an expensive process. google.com An alternative, eco-friendly approach for carbamate synthesis is the reaction of an amine, an organic halide, and carbon dioxide in the presence of a solid catalyst. google.com The reaction of this compound with an isocyanate, R-N=C=O, would yield the corresponding N-substituted carbamate. The reactivity of the hydroxyl group facilitates this addition reaction.

| Reactant | Reagents | Product Type |

| This compound | Carboxylic Acid, Acid Catalyst | Ester |

| This compound | Acid Chloride, Pyridine | Ester |

| This compound | Isocyanate (R-NCO) | Carbamate |

This table outlines common methods for the synthesis of esters and carbamates from this compound.

Aromatic Functionalization and Ring Transformations

The biphenyl (B1667301) core of this compound provides a scaffold for further derivatization through aromatic functionalization reactions. The presence of the benzyl and hydroxymethyl groups influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Benzylphenyl Core

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. libretexts.org In this compound, both aromatic rings are subject to electrophilic attack. The hydroxymethyl group (-CH(_2)OH) is a weak ortho-, para-director and an activating group. The benzyl group is also an ortho-, para-director and is weakly activating.

Therefore, for the phenyl ring bearing the hydroxymethyl group, electrophilic substitution is directed to the positions ortho to the -CH(_2)OH group (positions 3 and 5). The para position is blocked by the benzyl group. For the other phenyl ring, substitution is directed to the ortho and para positions relative to the methylene (B1212753) bridge. Thus, a mixture of products is expected, with the precise ratio depending on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO(_3), H(_2)SO(_4) | Mixture of nitro-substituted (4-benzylphenyl)methanols |

| Bromination | Br(_2), FeBr(_3) | Mixture of bromo-substituted (4-benzylphenyl)methanols |

| Friedel-Crafts Acylation | RCOCl, AlCl(_3) | Mixture of acyl-substituted (4-benzylphenyl)methanols |

This table summarizes the expected outcomes of electrophilic aromatic substitution on this compound.

Cross-Coupling Strategies for Further Aromatic Derivatization

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net To utilize this compound in such reactions, it must first be converted into a suitable coupling partner, typically an organohalide or an organometallic reagent. For instance, the hydroxyl group can be transformed into a triflate, a good leaving group for subsequent cross-coupling. Alternatively, electrophilic halogenation of the aromatic rings, as described above, would introduce a handle for cross-coupling.

Once a halogenated derivative of this compound is prepared (e.g., a bromo or iodo derivative), it can participate in a variety of palladium-catalyzed cross-coupling reactions. arabjchem.org The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful tool for creating new C-C bonds. uliege.bescielo.br Other notable cross-coupling reactions include the Stille coupling (with organotin reagents) and the Negishi coupling (with organozinc reagents). rsc.org These reactions would allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, onto the biphenyl framework of this compound.

| Coupling Reaction | Coupling Partners | Catalyst/Base | Bond Formed |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd catalyst, Base (e.g., K(_3)PO(_4)) | C(aryl)-C(aryl) |

| Stille | Aryl Halide + Organotin Reagent | Pd catalyst | C(aryl)-C(sp(_2), sp(_3)) |

| Negishi | Aryl Halide + Organozinc Reagent | Pd or Ni catalyst | C(aryl)-C(sp, sp(_2), sp(_3)) |

This table presents key cross-coupling strategies applicable to derivatives of this compound.

Degradation and Cleavage Reactions

The degradation and cleavage of this compound are primarily centered around the reactivity of the benzylic alcohol functional group. The C-O bond in this position is susceptible to cleavage under various conditions, including catalytic, thermal, and photochemical methods.

Catalytic hydrogenolysis is a key method for the cleavage of the C-O bond in benzylic alcohols, reducing them to the corresponding hydrocarbons. In the case of this compound, this reaction would yield 4-benzyltoluene. This transformation is typically achieved through catalytic transfer hydrogenolysis, which utilizes a hydrogen donor in the presence of a heterogeneous catalyst, avoiding the need for high-pressure molecular hydrogen. mdma.chgoogle.com

Commonly employed catalysts include palladium on carbon (Pd/C), Raney Nickel, and Raney Cobalt. mdma.chacs.org The choice of hydrogen donor is also critical, with 2-propanol and formic acid being effective options. mdma.chresearchgate.net

Mechanism with Formic Acid: A detailed mechanistic study on the Pd/C-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid has been conducted. acs.orgresearchgate.netdiva-portal.org The proposed mechanism involves several key steps:

Adsorption of the formate (B1220265) anion onto the palladium surface.

A reversible protonation step.

A rate-limiting hydride transfer from the formic acid to the palladium catalyst, generating an active palladium-hydride species.

A rapid subsequent hydrogenolysis of the alcohol by the palladium-hydride, which cleaves the C-O bond. acs.org

Kinetic studies on 1-phenylethanol (B42297) showed the reaction to be first-order in both formic acid and the palladium catalyst, but zero-order in the alcohol substrate. acs.orgresearchgate.net The addition of a catalytic amount of base can suppress a competing disproportionation reaction that produces a ketone and an alkane. acs.orgresearchgate.net

Mechanism with 2-Propanol: When using Raney catalysts with 2-propanol, the alcohol serves as the hydrogen donor. mdma.ch The reaction proceeds by heating the benzylic alcohol with a suspension of the Raney catalyst in refluxing 2-propanol. Raney Nickel is highly active, leading to rapid hydrogenolysis for many benzylic alcohols. mdma.ch However, Raney Cobalt, while less reactive, demonstrates greater selectivity, particularly in preventing the reduction of aromatic rings in polyaromatic substrates. mdma.ch This makes it a potentially more suitable catalyst for substrates like this compound to selectively cleave the C-OH bond without affecting the two phenyl rings.

The general efficiency of these catalytic systems is demonstrated by the conversion of various benzylic alcohols to their corresponding hydrocarbons, as summarized in the table below.

Table 1: Catalytic Transfer Hydrogenolysis of Various Benzylic Alcohols

| Substrate | Catalyst | Hydrogen Donor | Conditions | Yield of Hydrocarbon Product (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Pd/C | Formic Acid | - | Excellent | acs.org |

| Benzhydrol | Raney Ni | 2-Propanol | Reflux, 5 min | 100 | mdma.ch |

| 1-Phenyl-1-cyclohexanol | Raney Ni | 2-Propanol | Reflux, 15 min | 91 (isolated) | mdma.ch |

| Dibenzosuberenol | Raney Co | 2-Propanol | Reflux, 24 h | 94 (isolated) | mdma.ch |

| O-benzyl derivatives of carbohydrates | Pd/C | 2-Propanol | - | Smoothly cleaved | cdnsciencepub.com |

Solvolysis refers to a reaction in which the solvent acts as the nucleophile, leading to substitution or elimination. wikipedia.org For this compound, solvolysis would involve the reaction with solvents like water (hydrolysis), methanol (methanolysis), or acetic acid (acetolysis). These reactions typically proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the substrate structure and the solvent properties. wikipedia.org

Given that this compound is a primary benzylic alcohol, it can react through either pathway. The S(_N)1 pathway would involve the formation of a relatively stable primary benzylic carbocation, (4-benzylphenyl)methyl cation, which is stabilized by the adjacent phenyl ring. The S(_N)2 pathway would involve the direct attack of the solvent molecule on the benzylic carbon. Studies on the solvolysis of substituted benzyl halides have shown that the mechanism can shift depending on the electronic nature of the ring substituents. nih.govkoreascience.kr For this compound, the benzyl substituent is weakly electron-donating, which would stabilize a carbocation intermediate, favoring an S(_N)1-like mechanism in polar, protic solvents. For example, methanolysis in methanol would yield (4-benzylphenyl)methyl methyl ether.

Non-catalytic oxidation in supercritical water, a process sharing features with both solvolysis and pyrolysis, has been shown to convert alcohols to ketones and aldehydes, though often requiring high temperatures (e.g., 400°C). kochi-tech.ac.jp

The photochemistry of this compound is dictated by the absorption of light by its aromatic chromophores, leading to electronically excited states with distinct reactivity. The primary photochemical pathways for benzylic alcohols include oxidation and C-O bond cleavage.

Upon absorption of UV light, the molecule is promoted from its ground state (S(_0)) to an excited singlet state (S(_1)), which can then undergo intersystem crossing to a triplet state (T(_1)) or react directly. aip.org Pulse radiolysis studies of benzyl alcohol have shown the formation of both excited singlet and triplet states, as well as the benzyl radical, which forms via dissociative electron attachment. aip.org

A significant photochemical reaction for benzylic alcohols is oxidation to the corresponding aldehyde. This can be achieved using a photocatalyst and molecular oxygen as a green oxidant. organic-chemistry.org For instance, Eosin Y under blue LED irradiation can catalyze the aerobic oxidation of various benzyl alcohols to aldehydes or ketones with good to excellent yields (68–93%). organic-chemistry.org The proposed mechanism involves a hydrogen atom transfer from the alcohol to the excited photocatalyst, generating a benzyl radical which then reacts with oxygen to form the product. organic-chemistry.org Similarly, coenzyme pyrroloquinolinequinone (PQQ) has been shown to oxidize benzyl alcohols photochemically, where the triplet excited state of PQQ is the active oxidizing species. rsc.orgacs.orgresearchgate.net

Table 2: Photocatalytic Oxidation of Benzylic Alcohols

| Substrate | Photocatalyst/Conditions | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl Alcohol | Eosin Y, blue LED | O₂ | Benzaldehyde (B42025) | 92 | organic-chemistry.org |

| 4-Methoxybenzyl Alcohol | Eosin Y, blue LED | O₂ | 4-Methoxybenzaldehyde | 93 | organic-chemistry.org |

| 4-Chlorobenzyl Alcohol | Eosin Y, blue LED | O₂ | 4-Chlorobenzaldehyde | 81 | organic-chemistry.org |

| Benzyl Alcohols | Pyrroloquinolinequinone (PQQ), UV light | - | Corresponding Aldehydes | - | rsc.org |

Another potential pathway is the OH-radical initiated photooxidation, relevant in atmospheric chemistry, which can lead to ring-retaining products like benzaldehyde and ring-cleavage products. copernicus.org The study of nitrobenzyl alcohols also reveals an intramolecular photoredox pathway that is highly dependent on the presence of water, highlighting the influence of the reaction medium on the excited state chemistry. cdnsciencepub.com

Solvolytic and Pyrolytic Decomposition Studies

Complex Organic Synthesis Featuring this compound as a Building Block

This compound is a valuable organic building block due to the versatile reactivity of its primary alcohol functional group. nih.gov This group can be readily transformed into other functionalities, enabling its incorporation into more complex molecular architectures. lkouniv.ac.innih.govfrontiersin.org

Key transformations that establish this compound as a synthetic precursor include:

Oxidation to (4-benzylphenyl)carboxaldehyde: As discussed in the photochemical section, the selective oxidation of the primary alcohol yields the corresponding aldehyde. organic-chemistry.orgambeed.com This aldehyde is a crucial intermediate for forming C-C and C-N bonds through reactions such as the Wittig reaction, aldol (B89426) condensation, and the synthesis of imines and Schiff bases. nih.gov For example, Schiff bases can be synthesized by condensing an aldehyde with a primary amine. nih.gov

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a bromide or tosylate. The resulting (4-benzylphenyl)methyl halide can then be used in a variety of nucleophilic substitution reactions or in the formation of organometallic reagents (e.g., Grignard or organolithium reagents) for subsequent coupling reactions.

Direct C-O Bond Cleavage in Cross-Coupling: Recent advances have demonstrated that the C-O bond of benzylic alcohols can be directly utilized in cross-coupling reactions. For instance, a nickel-catalyzed radical cross-coupling between benzyl alcohols and alkenyl triflates has been developed, proceeding through a low-valent titanium-mediated homolytic cleavage of the C-O bond to generate a benzyl radical in situ. oup.com This methodology allows for the direct formation of C-C bonds from the alcohol, providing a straightforward route to complex structures like allylbenzenes. oup.com

Precursor to Other Functional Groups: this compound can serve as a precursor for other derivatives like (4-benzylphenyl) carbamate, which itself is a versatile building block for pharmaceuticals and agrochemicals. solubilityofthings.com

These transformations underscore the utility of this compound as a starting material for constructing larger, more intricate molecules relevant to materials science and medicinal chemistry.

Synthesis and Exploration of 4 Benzylphenyl Methanol Derivatives

Rational Design and Synthesis of Structurally Diverse Analogs

The strategic modification of (4-Benzylphenyl)methanol allows for the fine-tuning of its chemical and physical properties. This is primarily achieved through alterations to its key functional groups: the hydroxyl group and the aromatic rings.

Modification of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a prime site for chemical modification, significantly influencing the reactivity and potential applications of the resulting derivatives. A common strategy involves converting the alcohol into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org This can be accomplished by reacting the alcohol with a strong acid to protonate the hydroxyl group, forming –OH2+, which is a more stable leaving group as water. libretexts.org

Another approach is the conversion of the hydroxyl group into sulfonate or phosphite (B83602) esters. libretexts.org These modifications enhance the leaving group ability, enabling a broader range of synthetic transformations. For instance, the formation of benzyl (B1604629) phenyl ethers can be achieved through various methods, including the reaction of the alcohol with other compounds under basic conditions. researchgate.net

Furthermore, the hydroxyl group can be a target for creating carbamate (B1207046) derivatives. (4-benzylphenyl) carbamate, for example, is synthesized from this compound and serves as a precursor for more complex molecules in pharmaceutical development. solubilityofthings.com This carbamate features both a benzyl and a phenyl group, making its structure a subject of interest for studying intermolecular interactions. solubilityofthings.com

The table below summarizes some key modifications of the hydroxyl group and their significance.

| Modification | Reagents/Conditions | Resulting Functional Group | Significance |

| Protonation | Strong Acid | -OH2+ | Enhances leaving group ability for SN2 reactions libretexts.org |

| Esterification | Sulfonyl chloride, Phosphorous halides | Sulfonate ester, Phosphite ester | Creates better leaving groups for substitution libretexts.org |

| Etherification | Varies (e.g., base) | Ether | Forms benzyl phenyl ether derivatives researchgate.net |

| Carbamate Formation | Isocyanate or similar reagents | Carbamate | Precursor for pharmaceuticals and other complex molecules solubilityofthings.com |

Substituent Effects on the Benzyl and Phenyl Moieties

The electronic properties of the benzyl and phenyl rings in this compound derivatives can be modulated by introducing various substituents. These substituents can either donate or withdraw electrons, thereby influencing the reactivity of the aromatic rings toward electrophilic substitution. libretexts.org

Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups, activate the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orglibretexts.org Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carbonyl groups deactivate the ring. libretexts.orglibretexts.org For example, a hydroxyl substituent can increase the rate of electrophilic substitution by a factor of 1000 compared to benzene (B151609), while a nitro group can decrease it by more than ten million times. libretexts.org

These substituent effects are a combination of inductive and resonance effects. libretexts.org The inductive effect is the withdrawal or donation of electrons through a sigma bond due to differences in electronegativity. libretexts.org The resonance effect involves the delocalization of electrons through the π-system of the aromatic ring. libretexts.orglibretexts.org

The position of the substituent on the ring also directs further substitutions to either the ortho, meta, or para positions. For instance, hydroxyl groups are ortho, para-directing, while carbonyl groups are meta-directing. libretexts.org

The following table illustrates the impact of different substituents on the reactivity of the aromatic rings.

| Substituent | Effect on Reactivity | Directing Effect |

| -OH, -OR | Activating libretexts.orglibretexts.org | Ortho, Para libretexts.org |

| -Alkyl | Activating libretexts.orglibretexts.org | Ortho, Para libretexts.org |

| -NO2 | Deactivating libretexts.orglibretexts.org | Meta libretexts.org |

| -CN | Deactivating libretexts.orglibretexts.org | Meta libretexts.org |

| -CHO, -COR | Deactivating libretexts.orglibretexts.org | Meta libretexts.org |

| -Halogen | Deactivating libretexts.org | Ortho, Para libretexts.org |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound with specific three-dimensional arrangements is a significant area of research, particularly for applications in pharmacology. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. encyclopedia.pub

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. osi.lv These are chiral molecules that are temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. Ellman's chiral tert-butanesulfinamide is a widely used auxiliary for the synthesis of chiral amines. osi.lv

Dynamic kinetic resolution (DKR) is another powerful technique for synthesizing enantiopure compounds. encyclopedia.pub This method combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. encyclopedia.pub Metal/lipase-catalyzed DKR has been successfully applied to a variety of chiral alcohols. encyclopedia.pub

Photoredox catalysis has also emerged as a valuable tool for stereoselective synthesis. nih.gov Visible light-promoted reactions using chiral catalysts can facilitate the asymmetric addition of radicals to imines, leading to the formation of unnatural α-amino acids with high stereoselectivity. nih.gov

The table below highlights some methods for stereoselective synthesis.

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. osi.lv | Reversible attachment; high diastereoselectivity. osi.lv |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. encyclopedia.pub | Can achieve quantitative yields of a single enantiomer. encyclopedia.pub |

| Photoredox Catalysis | Uses visible light and a photocatalyst to drive stereoselective reactions. nih.gov | Enables the use of readily available starting materials like carboxylic acids. nih.gov |

Utilization of this compound as a Versatile Synthetic Scaffold

The this compound framework serves as a versatile scaffold for the construction of a wide range of more complex molecules. solubilityofthings.com Its structural components—the hydroxyl group, the central phenyl ring, and the benzyl group—provide multiple points for modification, allowing for the synthesis of diverse derivatives.

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. db-thueringen.de For instance, analogs have been synthesized and tested as inhibitors of enzymes like leukotriene A4 hydrolase. db-thueringen.de The benzylphenyl moiety plays a crucial role in the binding of these inhibitors to the target enzyme. db-thueringen.de

The pyrazole (B372694) ring system, known for its presence in many pharmaceutically active compounds, can be combined with the benzylphenyl structure to create novel heterocyclic compounds. mdpi.com The tautomeric properties of pyrazoles can influence their reactivity and biological activity. mdpi.com

Furthermore, the benzylphenyl ether linkage is a key structural motif in lignin (B12514952), a complex polymer found in plant cell walls. researchgate.net Studying the cleavage of this linkage in model compounds like benzyl phenyl ether provides insights into lignin depolymerization, which is crucial for the production of biofuels and other valuable chemicals from biomass. researchgate.netresearchgate.net

The following table provides examples of the applications of this compound as a synthetic scaffold.

| Application Area | Example Derivative/System | Significance |

| Medicinal Chemistry | Inhibitors of Leukotriene A4 Hydrolase | The benzylphenyl moiety contributes to the binding affinity of the inhibitors. db-thueringen.de |

| Heterocyclic Chemistry | Benzylphenyl-substituted Pyrazoles | Creates novel heterocyclic systems with potential biological activity. mdpi.com |

| Biomass Valorization | Benzyl Phenyl Ether (Lignin Model) | Understanding its cleavage is key to lignin depolymerization for biofuels. researchgate.netresearchgate.net |

| Materials Science | Benzyl Phenyl Ether Derivatives | Can be used in the synthesis of polymers and other materials. researchgate.net |

Catalytic Applications and Catalysis Research Relevant to 4 Benzylphenyl Methanol

Catalysts Employed in (4-Benzylphenyl)methanol Synthesis and Transformations

The choice of catalyst is crucial for controlling the reaction pathways in the synthesis and subsequent reactions of this compound. Catalytic systems for these transformations are broadly categorized into transition metal-based catalysts, organocatalytic systems, and biocatalysts, each offering distinct advantages.

Transition metals are the most common catalysts for the hydrogenation of aldehydes, like 4-benzylbenzaldehyde (B1329244), to alcohols. These catalysts are typically heterogeneous, facilitating easy separation from the reaction products. libretexts.org

Nickel-Based Catalysts: Nickel-containing mesoporous silica (B1680970) (Ni-HMS) has been shown to be an active and stable catalyst for the gas-phase hydrogenation of benzaldehyde (B42025), yielding benzyl (B1604629) alcohol with high selectivity at temperatures between 393 K and 513 K. scirp.orgscirp.org The catalytic activity is linked to the crystallite size and the degree of nickel incorporation into the silica framework. scirp.org Similarly, Ni/Al₂O₃ is used for gas-phase hydrogenation, though it can suffer from rapid deactivation. teledos.gr

Platinum Group Metal (PGM) Catalysts: Metals such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly effective for the aqueous-phase hydrogenation of benzaldehyde. osti.gov These are often supported on materials like carbon (e.g., Pt/C, Pd/C) to enhance stability and activity. osti.gov While effective, a key challenge is preventing the over-reduction (hydrogenolysis) of the resulting benzyl alcohol to toluene (B28343), or the hydrogenation of the aromatic rings. scirp.org Generally, reducing a carbonyl group without saturating a carbon-carbon double bond can be difficult with these catalysts. libretexts.org

Iridium-Based Catalysts: Iridium nanoparticles, stabilized by surfactant-type ligands, have demonstrated high efficiency in the hydrogenation of various biomass-derived carbonyl compounds. mdpi.com These systems can be recycled multiple times without significant loss of activity, highlighting their robustness. mdpi.com

Copper-Based Catalysts: Copper catalysts are also utilized, often in electrocatalytic reductions where they can facilitate both the hydrogenation of the carbonyl group and C-C coupling reactions. nih.gov

The following table summarizes key findings for transition metal-catalyzed hydrogenation relevant to the synthesis of this compound.

| Catalyst System | Substrate Example | Key Findings |

| Ni-HMS | Benzaldehyde | High selectivity for benzyl alcohol; activity depends on Ni loading. scirp.orgscirp.org |

| Ni/Al₂O₃ | Ethylbenzene (B125841) | Reaction orders determined; mechanistic model proposed. teledos.gr |

| Pt/C, Pd/C, Rh/C | Benzaldehyde, Phenol | Effective for aqueous-phase hydrogenation; kinetics studied. osti.gov |

| [Ir(COD)Cl]₂ / Ligand | Furfural, Vanillin | Forms stable Ir nanoparticles; highly recyclable catalyst system. mdpi.com |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener alternative to metal-based catalysts. organic-chemistry.orgrsc.org While direct organocatalytic reduction of aldehydes to alcohols is less common than other transformations, specific systems have been developed.

Photoredox Organocatalysis: A notable application involves the merger of photoredox catalysis with organocatalysis. For instance, an enantioselective α-benzylation of aldehydes has been achieved using a chiral imidazolidinone organocatalyst in conjunction with an iridium photoredox catalyst under visible light. nih.gov While this specific reaction functionalizes the alpha position rather than reducing the aldehyde, it demonstrates the potential of combining organocatalysts with other catalytic cycles to effect complex transformations on aldehyde precursors.

N-Heterocyclic Carbenes (NHCs): Thiazolium salts and other N-heterocyclic carbenes are versatile organocatalysts, primarily known for facilitating umpolung (polarity inversion) reactions. organic-chemistry.org These have been used in a multitude of annulation and addition reactions involving aldehydes. organic-chemistry.org

Cinchona Alkaloids: These naturally derived catalysts have been successfully used in enantioselective Henry (nitroaldol) reactions involving α-ketoesters, demonstrating their utility in forming C-C bonds with high stereocontrol. mdpi.com

The focus of organocatalysis in the context of aldehydes has often been on C-C bond formation rather than direct reduction. However, the principles of activating substrates via enamine or iminium ion formation are central to the field and continue to be explored for new transformations. nih.gov

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. scielo.org.mxnih.gov The reduction of aldehydes to alcohols is a well-established biocatalytic process.

Plant-Based Reductases: Crude enzyme extracts from various edible plants and even plant wastes have been shown to be effective biocatalysts. A screening of 28 edible plants found that beans (pinto, black, bayo) could quantitatively reduce benzaldehyde to benzyl alcohol. researchgate.net The electronic and steric properties of substituents on the benzaldehyde ring were found to influence the conversion rate. researchgate.net Similarly, aqueous extracts from the wastes of capulin and mamey seeds, bean pods, and chive leaves have been successfully used for the same reduction, offering a sustainable application for biological waste. scielo.org.mx

Lipases and Esterases: Lipases, such as immobilized Candida antarctica lipase (B570770) B (iCaLB), are excellent catalysts for synthesis reactions, particularly esterifications and transesterifications involving alcohols. benthamdirect.commaynoothuniversity.ie While their primary role is not reduction, they are crucial for the subsequent transformations of this compound. Esterases from thermophilic organisms like Geobacillus subterraneus have also been identified, showing remarkable stability in the presence of alcohols like methanol (B129727) and high efficiency in transesterification reactions. nih.gov

Aldo-Keto Reductases (AKRs): The β-subunits of voltage-gated potassium (Kv) channels are members of the AKR superfamily and can catalyze the NADPH-dependent reduction of a wide range of aldehydes and ketones. nih.gov This demonstrates a specific enzymatic pathway for the reduction of aromatic aldehydes.

The following table highlights examples of biocatalytic reductions relevant to the synthesis of this compound.

| Biocatalyst Source | Substrate Example | Key Findings |

| Pinto, Black, Bayo Beans | Substituted Benzaldehydes | Quantitative reduction of benzaldehyde; activity is substituent-dependent. researchgate.net |

| Plant Wastes (e.g., Mamey seeds) | Benzaldehyde | High conversion (77%) to benzyl alcohol using waste materials. scielo.org.mx |

| Candida antarctica Lipase B | Dimethyl malonate, Diols | Effective for polyester (B1180765) synthesis under solventless conditions. maynoothuniversity.ie |

| Rat Kvβ2 (AKR family) | 4-Nitrobenzaldehyde | Catalyzes NADPH-dependent reduction; mechanism studied. nih.gov |

Organocatalytic Systems

Mechanistic Studies of Catalytic Processes

Understanding the reaction mechanisms, including the nature of active sites, intermediates, and the kinetic and thermodynamic driving forces, is essential for optimizing catalytic systems.

Transition Metal Catalysts: In the heterogeneous catalytic hydrogenation of benzaldehyde over nickel-based catalysts, it is proposed that the aromatic aldehyde interacts with the catalyst primarily through its carbonyl function. scirp.orgscirp.org The molecule adsorbs with both the aromatic ring and the carbonyl group lying parallel to the active surface, allowing adsorbed hydrogen to preferentially attack the carbonyl group. scirp.orgscirp.org In the electrocatalytic hydrogenation of benzaldehyde on a copper surface, the mechanism is thought to proceed via the initial addition of a hydrogen atom to the carbonyl oxygen, forming a surface-bound hydroxy intermediate. nih.gov This intermediate then undergoes a second hydrogen addition to its α-carbon to yield benzyl alcohol. nih.gov

Biocatalysts: Mechanistic studies of the aldo-keto reductase Kvβ2, which reduces aldehydes, have identified a conserved tyrosine residue (Tyr-90) as a key acid-base catalytic residue. nih.gov The reaction follows an ordered bi-bi rapid-equilibrium mechanism, where the cofactor NADPH binds to the enzyme's active site before the aldehyde substrate. The subsequent chemical step of hydride transfer is rate-limiting. nih.gov For lipase-catalyzed esterification of benzyl alcohol, the reaction often follows a Ping-Pong bi-bi mechanism, which can sometimes lead to substrate inhibition by the alcohol. benthamdirect.com

Kinetic and thermodynamic studies provide quantitative insight into reaction rates and equilibria, guiding the optimization of reaction conditions.

Kinetic Analysis: For the gas-phase hydrogenation of ethylbenzene on a Ni/Al₂O₃ catalyst, reaction orders were found to be near zero for the aromatic compound and between 1.2 and 2.3 for hydrogen, depending on the temperature. teledos.gr In the electrocatalytic hydrogenation of benzaldehyde, the reaction rate is first-order with respect to the substrate at low concentrations but approaches zero-order at higher concentrations, which is characteristic of a surface-controlled reaction. srce.hr Kinetic isotope effect studies of the Kvβ2-catalyzed reduction of benzaldehydes showed significant primary kinetic isotope effects (2.0–3.1), confirming that the C-H bond-breaking (hydride transfer) step is rate-limiting. nih.gov

Thermodynamic Analysis: The enzymatic esterification of cinnamic acid with benzyl alcohol has been found to be an endothermic process (ΔH = +55.7 kJ/mol). benthamdirect.com The Gibbs free energy (ΔG) of the reaction indicates that it becomes spontaneous at temperatures above 53°C. benthamdirect.com For the lipase-catalyzed transesterification between benzyl alcohol and butyl acetate (B1210297) in supercritical CO₂, the standard molar Gibbs energy change (ΔrG°m) at 298.15 K is 3.56 kJ·mol⁻¹, indicating a non-spontaneous reaction under those specific conditions, with the standard molar enthalpy change (ΔrH°m) being close to zero. researchgate.net

The following table provides a summary of kinetic and thermodynamic parameters from relevant studies.

| Reaction System | Parameter | Value | Significance |

| Enzymatic esterification of benzyl alcohol | Activation Energy (Ea) | 52.46 kJ/mol (rate-limiting step) | Identifies the energy barrier for the slowest step in the mechanism. benthamdirect.com |

| Enzymatic esterification of benzyl alcohol | Enthalpy (ΔH) | +55.7 kJ/mol | Confirms the reaction is endothermic. benthamdirect.com |

| Enzymatic esterification of benzyl alcohol | Entropy (ΔS) | +170.2 J/mol·K | Indicates an increase in disorder during the reaction. benthamdirect.com |

| Lipase-catalyzed transesterification | Gibbs Free Energy (ΔrG°m) | 3.56 kJ/mol (at 298.15 K) | Shows the reaction is not spontaneous under standard conditions. researchgate.net |

| Kvβ2-catalyzed aldehyde reduction | Kinetic Isotope Effect | 2.0 - 3.1 | Confirms that the hydride transfer step is rate-limiting. nih.gov |

Elucidation of Active Sites and Reaction Intermediates

Heterogeneous Catalysis and Catalyst Immobilization Strategies

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. mpg.de This approach is a cornerstone of industrial chemistry, primarily because it allows for the straightforward separation of the catalyst from the reaction mixture by simple filtration, leading to simplified product purification and facile catalyst recycling and reuse. rsc.org

The development of heterogeneous catalysts for reactions involving alcohols, such as the synthesis of this compound from its corresponding aldehyde or ketone, is an active area of research. Industrial methanol synthesis itself relies heavily on heterogeneous catalysts like Cu/ZnO/Al₂O₃, which are continuously refined to improve activity and selectivity. researchgate.netnih.govrsc.org

A key aspect of heterogeneous catalysis is catalyst immobilization , which involves anchoring a catalytically active species (often a homogeneous metal complex) onto a solid support. This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov Various strategies and support materials are employed:

Inorganic Oxides: Materials like silica (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are widely used due to their high surface area, thermal stability, and porous structure. The active catalyst can be physically adsorbed or chemically bonded to the oxide surface. rsc.org

Polymers: Polymeric supports, such as polystyrene cross-linked with divinylbenzene, offer a versatile platform for catalyst immobilization. The famed Merrifield resin, a chloromethylated polystyrene, allows for the covalent attachment of catalytic complexes through nucleophilic substitution and has been used to immobilize iron catalysts, for example. nih.gov

Carbon-Based Materials: Activated carbon and, more recently, carbon nanotubes provide high-surface-area supports that are chemically robust. They can be functionalized to anchor catalytic species. mdpi.com

Metal-Organic Frameworks (MOFs): These are crystalline materials with well-defined pores built from metal ions or clusters linked by organic ligands. Their high porosity and tunable structure make them excellent supports for encapsulating or anchoring catalytic sites with high precision. mdpi.com

The interaction between the support and the active catalytic site is crucial and can significantly influence the catalyst's performance, sometimes leading to enhanced activity or selectivity compared to the homogeneous counterpart. mdpi.com

| Immobilization Support | Description | Example Application |

| Inorganic Oxides (e.g., SiO₂, Al₂O₃) | High surface area, porous, thermally stable materials. rsc.org | Support for platinum catalysts in dehydrogenative coupling of alcohols. rsc.org |

| Polymers (e.g., Merrifield Resin) | Functionalized polymer backbones for covalent catalyst attachment. nih.gov | Immobilization of an iron(II) catalyst for the synthesis of carbamates. nih.gov |

| Carbon Materials (e.g., MWCNTs) | High surface area and chemically inert supports. mdpi.com | Chitosan-modified multi-walled carbon nanotubes (MWCNTs) for silver nanoparticle catalysts. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline, highly porous materials with tunable structures. mdpi.com | Zirconium-based MOFs as supports for iridium complexes in asymmetric hydrogenation. mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for 4 Benzylphenyl Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of (4-Benzylphenyl)methanol. It provides precise information about the chemical environment of each proton and carbon atom within the molecule.

Based on the structure of this compound (C₆H₅-CH₂-C₆H₄-CH₂OH), a predicted set of NMR signals can be tabulated. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing in the downfield region (7.1-7.4 ppm), the benzylic protons (Ar-CH₂-Ar) around 4.0 ppm, and the hydroxymethyl protons (Ar-CH₂-OH) slightly further downfield at approximately 4.6 ppm due to the electronegativity of the adjacent oxygen atom. Data from closely related carbamate (B1207046) derivatives, where the benzyl (B1604629) (C₆H₅-CH₂) and adjacent aromatic protons appear as a multiplet between 7.14-7.32 ppm and the benzylic methylene (B1212753) (Ar-CH₂-Ar) protons as a singlet at 3.94 ppm, support these predictions. googleapis.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C₆H ₅ (5H) | ~7.35-7.20 (m) | ~129.0, ~128.5, ~126.0 |

| C₆H₅-C | - | ~141.0 |

| Ar-C H₂-Ar | ~4.00 (s) | ~41.5 |

| C ₆H ₄ (para-subst.) | ~7.30 (d), ~7.20 (d) | ~129.0, ~127.5 |

| Ar-C -CH₂Ar | - | ~140.0 |

| Ar-C -CH₂OH | - | ~139.5 |

| Ar-C H₂-OH | ~4.65 (d) | ~65.0 |

| CH₂-OH | ~1.6-2.0 (t, broad) | - |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. m = multiplet, s = singlet, d = doublet, t = triplet.

To definitively assign each signal and confirm the molecular structure, multi-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment would establish proton-proton couplings within the molecule. It would show correlations between the ortho, meta, and para protons on the monosubstituted phenyl ring and between the two sets of chemically non-equivalent protons on the para-disubstituted ring. A correlation between the hydroxyl proton and the methylene protons of the CH₂OH group would also be expected, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unequivocally assign the carbon signals for the two distinct methylene groups (Ar-CH₂-Ar and Ar-CH₂-OH) and the various aromatic C-H groups.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insight into the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. rsc.org For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (distinct crystalline forms), which may exhibit different ¹³C chemical shifts due to variations in molecular packing and conformation.

Analyze intermolecular interactions, such as hydrogen bonding involving the alcohol functional group, by observing changes in the chemical shifts of the involved atoms.

Determine conformational details, such as the torsion angles between the planes of the two phenyl rings, which are influenced by crystal packing forces. rsc.org

Multi-Dimensional NMR Techniques

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. google.com For this compound, the molecular formula is C₁₄H₁₄O. HRMS can distinguish its exact mass from other molecules with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₄H₁₄O | 198.1045 |

| [M+H]⁺ | C₁₄H₁₅O | 199.1123 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion at m/z 198 or the protonated molecule at m/z 199), which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and is instrumental in its identification, especially within complex mixtures.

The fragmentation of this compound is predicted to proceed through several key pathways common to benzylic alcohols:

Loss of Water: Dehydration of the parent ion to form a stable, conjugated carbocation [M-H₂O]⁺•.

Benzylic Cleavage: The bond between the two aromatic systems is prone to cleavage, leading to the formation of a highly stable benzyl or tropylium (B1234903) cation.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom can result in the loss of the •CH₂OH radical.

Table 3: Predicted MS/MS Fragmentation of this compound (Parent Ion [M]⁺•, m/z 198)

| Fragment m/z | Proposed Ion Structure / Identity | Neutral Loss |

|---|---|---|

| 180 | [C₁₄H₁₂]⁺• (Dehydrated Parent Ion) | H₂O |

| 167 | [C₁₃H₁₁]⁺ (Benzyl-phenyl Cation) | •CH₂OH |

| 107 | [C₇H₇O]⁺ (Hydroxy-tropylium Ion) | •C₇H₇ |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures scattered light resulting from changes in polarizability.

For this compound, the key functional groups—the hydroxyl group, the aliphatic methylene linkers, and the two distinct aromatic rings—give rise to a characteristic spectral fingerprint.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3600 - 3200 | Strong, broad band in IR due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak bands in both IR and Raman. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium intensity bands from the two CH₂ groups. |

| Aromatic C=C Stretch | 1610 - 1450 | Multiple medium to strong bands characteristic of the phenyl rings. |

| C-O Stretch | 1260 - 1000 | Strong band in IR, typically weaker in Raman. |

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. In this method, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal's surface. ub.edupiketech.com When a sample is placed in firm contact with the crystal, this wave penetrates the sample, and specific infrared frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds present. ub.edupiketech.com

For this compound, the ATR-FTIR spectrum provides a unique fingerprint based on its constituent parts: a hydroxyl group (-OH), a methylene bridge (-CH₂-), and two phenyl rings. The analysis reveals characteristic absorption bands that confirm the compound's structure. The broad absorption from the hydroxyl group's stretching vibration is particularly indicative. Aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl rings, while aliphatic C-H stretching confirms the methylene linker.

Key vibrational modes for this compound are detailed in the table below. The specified wavenumber ranges are characteristic for these functional groups in various chemical environments. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H Stretch (Broad) | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Methylene) |

| 1610 - 1585 | C=C Stretch | Aromatic Ring |

| 1510 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | C-O Stretch | Primary Alcohol |

| 900 - 675 | C-H Bend (Out-of-plane) | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing insights into its electronic structure. bioglobax.com When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state. bath.ac.uk The wavelengths at which absorption occurs (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the chromophoric system consists of two phenyl rings. The electronic transitions observed are typically π → π* transitions associated with the delocalized electrons of the aromatic rings. researchgate.net The solvent used can influence the position and intensity of absorption bands. Methanol (B129727) is a common solvent for UV-Vis analysis due to its transparency in the UV region. researchgate.net While the two phenyl rings in this compound are not directly conjugated, their electronic interaction and the presence of the hydroxymethyl substituent influence the absorption spectrum. The spectrum is expected to show multiple bands characteristic of substituted benzene (B151609) derivatives.

A representative table of expected UV-Vis absorption data for this compound in a polar solvent like methanol is presented below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~260 | ~400 | Methanol | π → π* (Benzene Ring) |

| ~220 | ~15,000 | Methanol | π → π* (Benzene Ring) |

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. xos.com It relies on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystal lattice, a phenomenon described by Bragg's Law. xos.comprotoxrd.com

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural information for a compound. uhu-ciqso.es The technique requires a high-quality single crystal (typically 0.1-0.2 mm) which is rotated in an X-ray beam. ub.eduyoutube.com The resulting diffraction pattern allows for the determination of the unit cell dimensions, space group symmetry, and the precise three-dimensional coordinates of every atom in the molecule. uhu-ciqso.esnih.gov This data reveals exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

If a single crystal of this compound were analyzed, SCXRD would yield the following crystallographic parameters.

| Crystallographic Parameter | Description | Example Data |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the x-axis. | 10.5 |

| b (Å) | Unit cell dimension along the y-axis. | 5.6 |

| c (Å) | Unit cell dimension along the z-axis. | 18.2 |

| α (°) | Angle between b and c axes. | 90 |

| β (°) | Angle between a and c axes. | 95.5 |

| γ (°) | Angle between a and b axes. | 90 |

| V (ų) | Volume of the unit cell. | 1065 |

| Z | Number of molecules in the unit cell. | 4 |

Note: The data in this table is illustrative for a hypothetical crystal and represents the type of information obtained from an SCXRD experiment.

Powder X-ray Diffraction (p-XRD) is used for the analysis of polycrystalline materials. Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. ncl.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the bulk sample. protoxrd.com It is primarily used for phase identification by comparing the experimental pattern to databases of known materials. ncl.ac.uk It can also be used to assess sample purity, determine lattice parameters, and analyze crystallite size. For this compound, a p-XRD pattern would consist of a series of diffraction peaks at specific scattering angles (2θ), each corresponding to a set of lattice planes in the crystal structure.

A representative p-XRD data table for a crystalline sample of this compound is shown below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 16.7 | 5.30 | 100 |

| 18.5 | 4.79 | 45 |

| 21.1 | 4.21 | 80 |

| 24.3 | 3.66 | 60 |

| 28.9 | 3.09 | 35 |

Note: The data in this table is representative and illustrates the information obtained from a p-XRD experiment.

Single-Crystal X-ray Diffraction

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. srce.hr It is particularly well-suited for compounds like this compound, which are non-volatile. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govchemisgroup.us

The separation of this compound from potential starting materials or byproducts is achieved by carefully controlling the mobile phase composition, often a mixture of methanol or acetonitrile (B52724) and water. srce.hrphenomenex.com The separated components are detected as they elute from the column, most commonly using a UV-Vis detector set to a wavelength where the analyte absorbs strongly. The time at which a specific compound elutes is known as its retention time (t_R), which is a characteristic identifier under a specific set of conditions. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. ukm.my

A plausible HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | Ambient (~25 °C) |

| Injection Volume | 10 µL |

| Retention Time (t_R) | ~5.2 min |

Note: The retention time is an estimated value and highly dependent on the specific column and exact experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com For this compound, which possesses sufficient volatility, GC-MS serves as a primary tool for purity assessment and identification in complex mixtures.

In this technique, the sample, typically dissolved in a solvent like methanol, is injected into the gas chromatograph. scholarsresearchlibrary.com The components of the sample are separated based on their boiling points and interactions with the stationary phase within a capillary column. A common column choice for aromatic compounds is a non-polar polymer like (5%-phenyl)-methylpolysiloxane. scholarsresearchlibrary.com As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules, often using electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the benzyl group and other parts of the molecule. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. scholarsresearchlibrary.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| GC System | Agilent 6890N or equivalent | Provides separation of volatile compounds. scholarsresearchlibrary.com |

| Column | DB-5 or similar (30 m x 0.25 mm, 0.25 µm film) | A non-polar column suitable for separating aromatic compounds. scholarsresearchlibrary.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. scholarsresearchlibrary.com |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte to the column for trace analysis. scholarsresearchlibrary.com |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min | A temperature gradient to separate compounds with different boiling points. scholarsresearchlibrary.com |

| MS Detector | Quadrupole Mass Selective Detector | Scans and detects the mass-to-charge ratio of fragmented ions. scholarsresearchlibrary.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. nih.gov |

| Mass Range | 40-550 amu | A typical scan range to detect the molecular ion and relevant fragments. |

Advanced Microscopy and Surface Characterization Techniques

Beyond molecular structure and composition, the physical form and surface properties of a chemical compound are critical, especially in materials science applications. Advanced microscopy techniques are essential for visualizing morphology and topography from the microscale down to the atomic level.

Transmission Electron Microscopy (TEM, HRTEM, STEM)

Transmission Electron Microscopy (TEM) is a versatile imaging technique that provides incredibly high-resolution images by transmitting a beam of electrons through an ultrathin specimen. neist.res.innih.gov For this compound, TEM could be used to characterize the morphology of its nanocrystals or to visualize its dispersion within a polymer matrix or composite material. nih.gov The sample must be sufficiently thin (typically under 100 nm) to be electron-transparent. measurlabs.com

High-Resolution Transmission Electron Microscopy (HRTEM) is a mode of TEM that allows for the imaging of the atomic structure of a material. epfl.ch With HRTEM, it is possible to visualize the crystallographic lattice of this compound, identifying crystal planes, defects, and interfaces at the atomic scale. The contrast in HRTEM images is formed by the interference of scattered electron beams, which is sensitive to factors like sample thickness and lens focus. epfl.ch

Scanning Transmission Electron Microscopy (STEM) combines principles of both TEM and SEM. In STEM, a finely focused electron beam (0.05–0.2 nm) is scanned across the specimen, and various signals are collected. wikipedia.org This rastering motion makes STEM highly suitable for analytical mapping. wikipedia.org When coupled with detectors for Energy Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), STEM can produce elemental maps of a sample, providing compositional information at the nanometer or even atomic level. nanoscience.com

Table 2: Comparison of Advanced Electron Microscopy Techniques

| Feature | Transmission Electron Microscopy (TEM) | High-Resolution TEM (HRTEM) | Scanning TEM (STEM) |

| Primary Information | Morphology, internal structure, particle size/shape. nih.gov | Atomic lattice structure, crystal defects, interfaces. epfl.ch | Z-contrast imaging, elemental mapping (with EDS/EELS). wikipedia.orgnanoscience.com |

| Resolution | ~0.1-0.2 nm (line) | < 0.1 nm (atomic columns) | ~0.05-0.2 nm |

| Imaging Principle | Broad, parallel electron beam passes through the sample. neist.res.in | Phase contrast imaging from interfered electron waves. epfl.ch | Focused electron beam scans across the sample. wikipedia.org |

| Key Application | Visualizing nanoparticles, thin sections of materials. nih.govnih.gov | Investigating crystallography of materials. | Atomic-resolution compositional analysis. nanoscience.com |

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface topography of a sample. thermofisher.comnih.gov An electron beam is scanned in a raster pattern over the surface, and the interaction of the beam with the sample produces secondary electrons, backscattered electrons, and X-rays that are collected by various detectors to form an image. SEM is invaluable for studying the micromorphology of this compound, such as its crystal habit, particle size distribution, and surface texture. Unlike TEM, SEM is used for bulk samples and provides information about the surface rather than the internal structure.

Atomic Force Microscopy (AFM) is another powerful surface imaging technique that can achieve resolution at the nanometer and sub-nanometer scale. mdpi.com Instead of an electron beam, AFM uses a sharp physical probe at the end of a cantilever to scan the specimen surface. As the probe interacts with the surface, forces (such as van der Waals forces) cause the cantilever to deflect, and this deflection is monitored by a laser to construct a three-dimensional topographical map. mdpi.com AFM is not limited to conductive samples and can operate in air or liquid, making it suitable for a wide range of materials. mdpi.com It can provide quantitative data on surface roughness, and advanced AFM modes can measure other properties like elasticity and adhesion. mdpi.comresearchgate.net This could be used to characterize thin films or coatings containing this compound.

Table 3: Comparison of SEM and AFM

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

| Imaging Probe | Focused electron beam | Sharp physical tip on a cantilever |